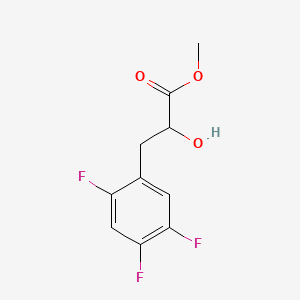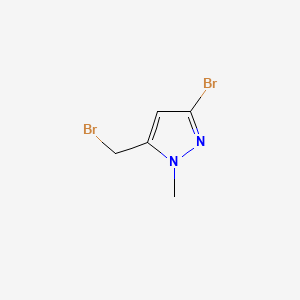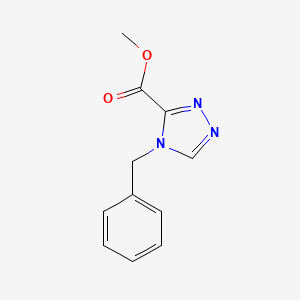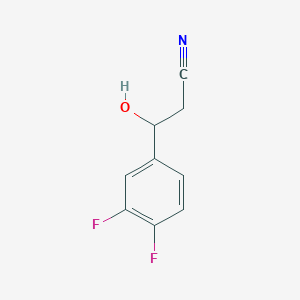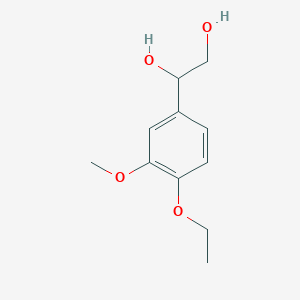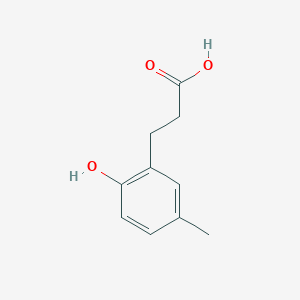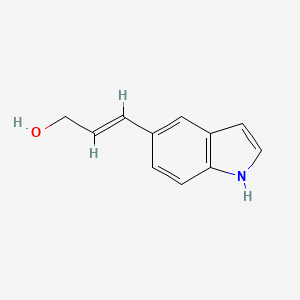
3-(1H-indol-5-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-5-yl)prop-2-en-1-ol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
准备方法
The synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography.
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
化学反应分析
3-(1H-indol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: Indole derivatives, including 3-(1H-indol-5-yl)prop-2-en-1-ol, have shown promise in biological studies due to their ability to interact with various biological targets. They have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. The unique properties of these compounds make them valuable in various industrial processes.
作用机制
The mechanism of action of 3-(1H-indol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
3-(1H-indol-5-yl)prop-2-en-1-ol can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound has a unique structure that allows for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(E)-3-(1H-indol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+ |
InChI 键 |
BRWAVLKVIRPKOF-OWOJBTEDSA-N |
手性 SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/CO |
规范 SMILES |
C1=CC2=C(C=CN2)C=C1C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
